molecular formula C9H10O B587697 4-Ethynyl-4-methylcyclohex-2-en-1-one CAS No. 152428-87-0

4-Ethynyl-4-methylcyclohex-2-en-1-one

Cat. No.: B587697
CAS No.: 152428-87-0
M. Wt: 134.178
InChI Key: CLCVLGLTDIQURP-UHFFFAOYSA-N
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Description

4-Ethynyl-4-methylcyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated enone system and substituents at the 4-position: an ethynyl (sp-hybridized carbon) and a methyl group. The ethynyl group confers rigidity and reactivity, making the compound valuable in synthetic chemistry for applications such as click chemistry or Sonogashira couplings. Its structural features influence electronic distribution, steric hindrance, and solubility, distinguishing it from related cyclohexenones.

Properties

CAS No.

152428-87-0

Molecular Formula

C9H10O

Molecular Weight

134.178

IUPAC Name

4-ethynyl-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H10O/c1-3-9(2)6-4-8(10)5-7-9/h1,4,6H,5,7H2,2H3

InChI Key

CLCVLGLTDIQURP-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)C=C1)C#C

Synonyms

2-Cyclohexen-1-one, 4-ethynyl-4-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4-methylcyclohex-2-en-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-2-enone as the starting material.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where cyclohex-2-enone is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group is introduced via a methylation reaction, where the intermediate product is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted cyclohexenone derivatives.

Scientific Research Applications

4-Ethynyl-4-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-methylcyclohex-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 4-Ethynyl-4-methylcyclohex-2-en-1-one with two analogues from the evidence:

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight Key Reactivity Features
This compound Ethynyl + Methyl C₉H₁₀O 134.18* High rigidity; alkynyl reactivity
4-(Propan-2-yl)cyclohex-2-en-1-one Isopropyl C₉H₁₄O 138.21 Steric bulk; reduced conjugation potential
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one Extended keto-alkenyl chain C₁₄H₂₀O₂ 220.31 Conjugation with ketone; lower solubility

*Calculated molecular weight based on formula.

Key Observations:

  • Ethynyl vs.
  • Extended Chain in : The keto-alkenyl substituent in 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one allows for extended conjugation but reduces solubility (stored at 2–8°C ), contrasting with the ethynyl group’s balance of reactivity and moderate solubility.

Physical and Chemical Properties

  • Solubility: Cyclohexenones with bulky or polar substituents (e.g., ) exhibit lower solubility in ethanol compared to simpler derivatives. The ethynyl group in the target compound may reduce solubility relative to methyl or isopropyl analogues.
  • Stability : Ethynyl groups are prone to oxidation, necessitating inert storage conditions, whereas isopropyl derivatives () are more stable under ambient conditions.

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